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Compound Name: N,N-Dimethylphenethylamine

Cat. No.: B073034

An In-depth Technical Guide to N,N-
Dimethylphenethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylphenethylamine (N,N-DMPEA) is a substituted phenethylamine alkaloid with
growing interest in the fields of neuroscience and pharmacology. This technical guide provides
a comprehensive overview of N,N-DMPEA, including its chemical properties, synthesis,
pharmacological profile, and analytical methodologies. The document is intended to serve as a
detailed resource for researchers, scientists, and professionals involved in drug development
and related disciplines.

Chemical and Physical Properties

N,N-Dimethylphenethylamine is a tertiary amine and a positional isomer of
methamphetamine.[1] Its fundamental chemical and physical properties are summarized in the
table below.
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Property Value Reference
CAS Number 1126-71-2 [1]
Molecular Formula CioH1sN [1]
Molecular Weight 149.237 g/mol [1]
IUPAC Name N,N-Dimethyl-2-phenylethan-1- 1]

amine
Appearance Colorless to yellow liquid PubChem
Aroma Sweet, fishy [1]
Boiling Point 207-212 °C Sigma-Aldrich
Density 0.89 g/mL at 25 °C Sigma-Aldrich
Refractive Index n20/D 1.502 Sigma-Aldrich

Synthesis of N,N-Dimethylphenethylamine

The synthesis of N,N-DMPEA can be achieved through several established organic chemistry

reactions. Two common methods are nucleophilic substitution and reductive amination.

2.1. Nucleophilic Substitution

A straightforward method for synthesizing N,N-DMPEA involves the reaction of a phenylethyl

halide, such as 2-phenylethyl bromide, with dimethylamine.

e Reaction: 2-Phenylethyl bromide is reacted with dimethylamine hydrochloride in the

presence of a base like potassium carbonate in a suitable solvent such as methanol.

« Conditions: The mixture is typically stirred at room temperature for an extended period (e.qg.,

24 hours) and then refluxed for a shorter duration (e.g., 1 hour).

o Work-up: Insoluble materials are removed by filtration, and the solvent is evaporated. The

resulting N,N-dimethyl-2-phenylethylamine can be purified by distillation.

2.2. Reductive Amination (Eschweiler—Clarke Reaction)
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The Eschweiler—Clarke reaction is a specific type of reductive amination that can be used to
synthesize N,N-DMPEA from phenethylamine.

» Reaction: Phenethylamine is treated with an excess of formic acid and formaldehyde.

e Mechanism: Formaldehyde first reacts with phenethylamine to form an iminium ion. This
intermediate is then reduced by formic acid, resulting in the methylation of the nitrogen atom.
The process is repeated to add a second methyl group, yielding the tertiary amine, N,N-
DMPEA.

Pharmacology and Mechanism of Action

N,N-DMPEA's pharmacological activity is primarily attributed to its interaction with trace amine-
associated receptor 1 (TAAR1) and, to a lesser extent, the serotonin 5-HT1A receptor.

3.1. Trace Amine-Associated Receptor 1 (TAAR1) Agonism

N,N-DMPEA is an agonist at the TAAR1 receptor, a G protein-coupled receptor (GPCR) that
modulates monoaminergic systems. TAAR1 activation can influence the release and reuptake
of key neurotransmitters like dopamine and serotonin. The canonical signaling pathway for
TAARL1 involves its coupling to a Gas protein, which activates adenylyl cyclase, leading to an
increase in intracellular cyclic AMP (CAMP) levels.

Below is a diagram illustrating the TAARL1 signaling pathway.
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Caption: TAAR1 Signaling Pathway
3.2. Serotonin 5-HT1A Receptor Ligand Activity

Evidence also suggests that N,N-DMPEA acts as a ligand at the 5-HT1A receptor in rats.[1]
The 5-HT1A receptor is a GPCR that primarily couples to inhibitory Gi/o proteins. Its activation
leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This
action can lead to neuronal hyperpolarization and reduced neuronal excitability.

Below is a diagram illustrating the 5-HT1A receptor signaling pathway.
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Caption: 5-HT1A Receptor Signaling Pathway
Experimental Protocols
4.1. Radioligand Binding Assay for 5-HT1A Receptor

This protocol describes a competitive binding assay to determine the affinity of a test
compound for the 5-HT1A receptor.

o Materials:

o Cell membranes expressing the human 5-HT1A receptor.
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o Assay Buffer: 50 mM Tris-HCI, 10 mM MgSOas, 0.5 mM EDTA, and 0.1% (w/v) ascorbic
acid, pH 7.4.

o Radioligand: [3H]8-hydroxy-DPAT.
o Non-specific binding control: 10 uM Serotonin.
o Test compound (e.g., N,N-DMPEA).

o 96-well microplates, glass fiber filters, filtration apparatus, scintillation cocktail, and a liquid
scintillation counter.

e Procedure:
o Prepare a suspension of cell membranes in the assay buffer.

o In a 96-well plate, add the assay buffer (for total binding) or the non-specific binding
control.

o Add various concentrations of the test compound.
o Add the radioligand to all wells.
o Initiate the binding reaction by adding the membrane suspension.
o Incubate for 60 minutes at room temperature.
o Terminate the reaction by rapid filtration through glass fiber filters.
o Wash the filters with ice-cold assay buffer.
o Measure the radioactivity on the filters using a liquid scintillation counter.
o Data Analysis:
o Calculate specific binding by subtracting non-specific binding from total binding.

o Determine the ICso value of the test compound from a competition curve.
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o Calculate the Ki value using the Cheng-Prusoff equation.
4.2. TAAR1 Functional Assay: cAMP Accumulation

This protocol measures the ability of a test compound to stimulate cAMP production through
TAARL1 activation.

o Materials:

o HEK293 cells stably expressing the human TAAR1 receptor.

[e]

Assay buffer.

(¢]

Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

[¢]

Test compound (e.g., N,N-DMPEA).

[¢]

Positive control (e.g., a known TAAR1 agonist).

[e]

CAMP assay kit (e.g., HTRF, ELISA).
e Procedure:
o Seed the TAAR1-expressing cells in a 96-well plate and allow them to attach overnight.
o Wash the cells with assay buffer.
o Pre-incubate the cells with a PDE inhibitor to prevent cAMP degradation.
o Add varying concentrations of the test compound and the positive control.
o Incubate for a specified time (e.g., 30 minutes) at 37°C.
o Lyse the cells and measure the intracellular cAMP levels using a suitable assay Kkit.
o Data Analysis:

o Generate a dose-response curve by plotting the cCAMP concentration against the logarithm
of the test compound concentration.
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o Determine the ECso value (the concentration that produces 50% of the maximal
response).

4.3. Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of N,N-DMPEA in a sample matrix.
e Instrumentation:
o Gas chromatograph coupled to a mass spectrometer (GC-MS).
o GC column suitable for amine analysis (e.g., 50% phenyl - 50% methyl polysiloxane).
e Sample Preparation:

o For urine samples, perform a liquid-liquid extraction. Adjust the sample pH to basic (e.qg.,
with 5.0 N NaOH) and extract with an organic solvent like hexane.

o Evaporate the organic layer to dryness under a stream of nitrogen.
o Reconstitute the residue in a suitable solvent (e.g., ethyl acetate).

e GC-MS Conditions:

o

Injector Temperature: 250°C

[¢]

Transfer Line Temperature: 280°C

Carrier Gas: Helium

o

[e]

Oven Temperature Program: Start at 100°C, ramp to 200°C.

o

MS lonization Mode: Electron Impact (El) at 70 eV.
o Data Analysis:

o Identify N,N-DMPEA by comparing its retention time and mass spectrum to that of a
certified reference standard.
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Safety and Regulatory Information

N,N-DMPEA has been found to be safe for use as a flavoring agent by the Flavor and Extract
Manufacturers Association (FEMA) Expert Panel and the Joint FAO/WHO Expert Committee on
Food Additives (JECFA).[1] However, in the United States, it may be considered a Schedule I
substance as a positional isomer of methamphetamine.[1]

Conclusion

N,N-Dimethylphenethylamine is a compound of significant interest due to its pharmacological
activity at TAAR1 and 5-HT1A receptors. This guide provides a foundational understanding of
its chemical properties, synthesis, mechanism of action, and analytical detection. The detailed
experimental protocols serve as a starting point for researchers to investigate the therapeutic
potential and further characterize the pharmacology of this and related compounds. As with any
psychoactive substance, further research is necessary to fully elucidate its physiological effects
and safety profile for potential clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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